molecular formula C20H26N8 B5757510 1-N',2-N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]ethanediimidamide

1-N',2-N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]ethanediimidamide

Cat. No.: B5757510
M. Wt: 378.5 g/mol
InChI Key: HOSCYANUUWEQEX-RNIAWFEPSA-N
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Description

1-N’,2-N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]ethanediimidamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino groups attached to phenyl rings, which are further connected to ethanediimidamide through methylene bridges. Its distinct structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N’,2-N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]ethanediimidamide typically involves the reaction of dimethylaminobenzaldehyde with ethanediimidamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Additionally, stringent quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

1-N’,2-N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]ethanediimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

1-N’,2-N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]ethanediimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-N’,2-N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]ethanediimidamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique structure.

    Michler’s ketone: Used in the production of dyes and pigments, similar in structure but with different functional groups.

Uniqueness

1-N’,2-N’-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]ethanediimidamide stands out due to its specific combination of functional groups and structural features. Its unique properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-N',2-N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]ethanediimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8/c1-27(2)17-9-5-15(6-10-17)13-23-25-19(21)20(22)26-24-14-16-7-11-18(12-8-16)28(3)4/h5-14H,1-4H3,(H2,21,25)(H2,22,26)/b23-13+,24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSCYANUUWEQEX-RNIAWFEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C(C(=NN=CC2=CC=C(C=C2)N(C)C)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=N/N=C(N)C(=N/N=C/C2=CC=C(C=C2)N(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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